molecular formula C14H20OS B14497448 2-(Phenylsulfanyl)oct-1-EN-3-OL CAS No. 62873-25-0

2-(Phenylsulfanyl)oct-1-EN-3-OL

Cat. No.: B14497448
CAS No.: 62873-25-0
M. Wt: 236.37 g/mol
InChI Key: DJCVGAKJYTXWDE-UHFFFAOYSA-N
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Description

2-(Phenylsulfanyl)oct-1-EN-3-OL is an organic compound characterized by the presence of a phenylsulfanyl group attached to an oct-1-en-3-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfanyl)oct-1-EN-3-OL typically involves the reaction of oct-1-en-3-ol with a phenylsulfanyl reagent. One common method is the nucleophilic substitution reaction where oct-1-en-3-ol is treated with phenylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfanyl)oct-1-EN-3-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Phenylsulfanyl)oct-1-EN-3-OL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Phenylsulfanyl)oct-1-EN-3-OL involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can modulate the activity of these targets, leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Oct-1-en-3-ol: A related compound with a similar backbone but lacking the phenylsulfanyl group.

    Oct-1-en-3-one: An analog with a ketone functional group instead of the hydroxyl group.

Uniqueness

2-(Phenylsulfanyl)oct-1-EN-3-OL is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

62873-25-0

Molecular Formula

C14H20OS

Molecular Weight

236.37 g/mol

IUPAC Name

2-phenylsulfanyloct-1-en-3-ol

InChI

InChI=1S/C14H20OS/c1-3-4-6-11-14(15)12(2)16-13-9-7-5-8-10-13/h5,7-10,14-15H,2-4,6,11H2,1H3

InChI Key

DJCVGAKJYTXWDE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=C)SC1=CC=CC=C1)O

Origin of Product

United States

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